molecular formula C12H12O4 B3059016 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid CAS No. 936727-94-5

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

Cat. No.: B3059016
CAS No.: 936727-94-5
M. Wt: 220.22
InChI Key: QVXPITFURMQHIV-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid (CAS 936727-94-5) is a high-value chemical building block for life science research and organic synthesis. This compound features a carboxylic acid functional group attached to a cyclopropane ring, which is itself linked to a 2,3-dihydro-1,4-benzodioxin scaffold, a structure prevalent in medicinal chemistry . It has a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol . The 2,3-dihydro-1,4-benzodioxin core is a known pharmacophore, and its derivatives are frequently investigated for their biological activity. As a biochemical reagent, this compound serves as a critical intermediate in the synthesis of more complex molecules for pharmaceutical and biological research . It is supplied as a powder and should be stored at room temperature . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. American Elements provides this material in various packaging and purity levels, including bulk quantities, to meet specific research requirements .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)12(3-4-12)8-1-2-9-10(7-8)16-6-5-15-9/h1-2,7H,3-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXPITFURMQHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)OCCO3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101176211
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxylic acid
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Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936727-94-5
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=936727-94-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
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Preparation Methods

Alkaline-Mediated Cyclization

A patent by CN105801556A outlines the synthesis of 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid via condensation of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions. While this method targets a related compound, its principles are adaptable:

  • Reaction Conditions :

    • Substrates : 3,4-Dihydroxybenzaldehyde (1 equiv), 1,2-dibromoethane (5 equiv).
    • Base : Aqueous NaOH (5 equiv).
    • Catalyst : Tetrabutylammonium bromide (TBAB).
    • Temperature : Reflux (100–120°C).
    • Yield : ~45% after purification.
  • Mechanistic Insights :
    The reaction proceeds via nucleophilic substitution, where the phenolic oxygen attacks the dibromoethane, forming the benzodioxin ring. The aldehyde group at the 6-position is retained for downstream functionalization.

Carboxylic Acid Functionalization

The ester or nitrile intermediates are hydrolyzed to the carboxylic acid under acidic or basic conditions.

Alkaline Hydrolysis

A method analogous to CN105801556A employs potassium permanganate (KMnO₄) for oxidation:

  • Oxidation of Aldehyde :

    • Reagents : KMnO₄ (3 equiv), aqueous NaOH.
    • Conditions : 70–80°C, 1–2 hours.
    • Yield : ~90%.
  • Hydrolysis of Ester :

    • Reagents : 6M HCl or NaOH.
    • Conditions : Reflux, 4–6 hours.
    • Yield : ~85%.

Alternative Synthetic Routes

Gallic Acid-Based Synthesis

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Alkaline cyclization High scalability, mild conditions Low functional group tolerance 45%
Simmons-Smith Stereoselective, compatible with esters Requires anhydrous conditions 70%
Gallic acid route Utilizes inexpensive starting material Multi-step, lower overall yield 40%

Mechanistic Considerations

  • Cyclopropanation : The Simmons-Smith reaction proceeds via a zinc-carbenoid intermediate, inserting into the α,β-unsaturated ester’s double bond.
  • Oxidation : KMnO₄ oxidizes aldehydes to carboxylic acids via a radical mechanism, while ester hydrolysis follows nucleophilic acyl substitution.

Chemical Reactions Analysis

1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases, which play roles in various physiological processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

The (1R,2R)-stereoisomer of the compound (CAS: 2307751-73-9) shares the same molecular formula (C₁₂H₁₂O₄ ) and weight (220.22 g/mol ) but differs in spatial arrangement. Stereochemistry significantly impacts bioactivity; for example, enantiomers may exhibit divergent binding affinities to biological targets .

Property Target Compound (1R,2R)-Stereoisomer
Molecular Formula C₁₂H₁₂O₄ C₁₂H₁₂O₄
Molecular Weight 220.22 220.22
CAS Number 936727-94-5 2307751-73-9
Key Feature Racemic mixture Defined stereochemistry

Cyclopropane Derivatives with Substituent Variations

a. 2,2-Difluoro-1-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
  • Molecular Formula : C₁₃H₁₂F₂O₅.
  • Molecular Weight : 286.23 g/mol.
  • Key Modifications: Fluorine atoms at the cyclopropane ring and a methoxy group on the benzodioxin.
b. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxylic acid
  • Molecular Formula: C₁₃H₁₃NO₅.
  • Molecular Weight : 263.25 g/mol.
  • Key Feature : Replacement of cyclopropane with a pyrrolidone ring. The lactam group introduces hydrogen-bonding capacity, which may influence solubility and target engagement .
Property Target Compound Difluoro Derivative Pyrrolidine Derivative
Molecular Formula C₁₂H₁₂O₄ C₁₃H₁₂F₂O₅ C₁₃H₁₃NO₅
Molecular Weight 220.22 286.23 263.25
Functional Groups Carboxylic acid Carboxylic acid, F, OCH₃ Carboxylic acid, lactam

Benzodioxin-Containing Analogues with Alternate Functional Groups

a. 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride
  • Molecular Formula: C₁₁H₁₄ClNO₂.
  • Key Feature : Amine group replaces the carboxylic acid. The hydrochloride salt improves aqueous solubility, making it preferable for in vitro assays .
b. N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]-N-methylhydroxyamine (EFLEA)
  • Molecular Formula: Not fully specified in evidence.
  • Key Feature : Hydroxylamine moiety. Such derivatives are explored in medicinal chemistry for metal-binding or radical-scavenging properties .
a. 1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Role : Ethylene precursor in plants.
  • Key Difference: Lacks the benzodioxin ring, limiting aromatic interactions. The amino group enables enzymatic conversion to ethylene, unlike the target compound .
b. Caffeic Acid (3,4-Dihydroxybenzeneacrylic acid)
  • Structure: Phenolic acid with a propenoic chain.
  • Application : Antioxidant and anti-inflammatory agent. The benzodioxin group in the target compound may reduce oxidative metabolism compared to caffeic acid’s catechol moiety .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid, also known by its CAS number 936727-94-5, is a complex organic compound notable for its unique structure combining a cyclopropane ring with a benzodioxin moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.

The molecular formula of this compound is C12H12O4C_{12}H_{12}O_{4}, with a molecular weight of approximately 220.22 g/mol. The structural characteristics of the compound contribute to its biological activity, influencing how it interacts with biological systems.

PropertyValue
Molecular FormulaC12H12O4C_{12}H_{12}O_{4}
Molecular Weight220.22 g/mol
CAS Number936727-94-5
InChI KeyQVXPITFURMQHIV-UHFFFAOYSA-N

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Understanding the precise mechanism requires further investigation through biochemical assays and molecular docking studies.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

1. Anticancer Activity
In vitro studies have demonstrated that derivatives of cyclopropane carboxylic acids can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results against HeLa cells, with IC50 values indicating effective inhibition of cell proliferation .

2. Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Research on similar compounds has indicated their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

3. Ethylene Biosynthesis Regulation
Recent studies have explored the role of cyclopropane carboxylic acids in regulating ethylene biosynthesis in plants. This regulation is crucial for controlling plant growth and fruit ripening processes . Molecular docking analyses have shown that certain derivatives exhibit strong binding affinities to the enzyme involved in ethylene production (ACO2), suggesting potential applications in agriculture .

Case Studies and Research Findings

Several studies have focused on the biological activity of cyclopropane derivatives:

Study 1: Cytotoxicity Against Cancer Cells
A study evaluated the cytotoxic effects of various cyclopropane carboxylic acids on HeLa cells. The results indicated that certain derivatives exhibited low IC50 values, highlighting their potential as anticancer agents .

Study 2: Ethylene Production Inhibition
Research involving the docking studies of cyclopropane carboxylic acids against ACO2 showed promising results for inhibiting ethylene production. The binding constants and free energy changes indicated that these compounds could serve as effective inhibitors in agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Begin with the benzodioxin-6-carboxylic acid core (C₉H₈O₄) and employ cyclopropanation via carbene insertion or transition metal-catalyzed reactions. For example, Hofmann rearrangement under acidic conditions (e.g., HCl at pH 1) can generate cyclopropane intermediates, as seen in analogous systems . Optimize temperature (e.g., room temperature for stability) and solvent polarity to minimize side reactions. Monitor yield via NMR or LC-MS.

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

  • Methodology : Use ¹H/¹³C NMR to confirm the cyclopropane ring (characteristic δ 0.5–2.0 ppm for cyclopropane protons) and benzodioxin aromatic signals. FT-IR verifies the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₂H₁₂O₅, exact mass 236.0685) .

Q. What protocols ensure HPLC purity assessment of this compound?

  • Methodology : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for ion suppression. Set UV detection at 254 nm (aromatic absorption). Compare retention times against a synthetic standard. Calibrate with ≥95% purity thresholds, as in phenolic compound analyses .

Advanced Research Questions

Q. How does the cyclopropane ring influence electronic properties and reactivity compared to non-cyclopropane analogs?

  • Methodology : Perform density functional theory (DFT) calculations to compare electron distribution in the cyclopropane vs. non-strained systems. Experimentally, measure redox potentials via cyclic voltammetry. The cyclopropane’s ring strain may enhance electrophilicity at the carboxylic acid, affecting nucleophilic substitution kinetics . Contrast with benzodioxin derivatives lacking cyclopropane .

Q. How can computational modeling predict biological target interactions, and what validation is required?

  • Methodology : Use molecular docking (AutoDock, Schrödinger) with the InChI-derived 3D structure (e.g., InChI=1S/C₁₂H₁₂O₅...) . Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Cross-reference with bioactivity assays (e.g., enzyme inhibition) .

Q. What strategies resolve discrepancies in biological activity data across studies?

  • Methodology : Standardize assay conditions (pH, temperature, solvent) to minimize variability. For biofilm studies, use confocal microscopy with live/dead staining to quantify activity, as seen in cyclopropane fatty acid research . Perform meta-analysis of dose-response curves to identify outliers or confounding factors (e.g., impurity profiles).

Q. What challenges arise in determining stereochemistry of derivatives, and how are they addressed?

  • Methodology : Use X-ray crystallography (if crystals are obtainable) or VCD (vibrational circular dichroism) for absolute configuration. For dynamic systems, employ NOESY NMR to probe spatial proximity of substituents. Compare experimental optical rotations with computational predictions (e.g., TDDFT) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility or stability data reported for this compound?

  • Methodology : Replicate studies under controlled conditions (e.g., pH, ionic strength). Use dynamic light scattering (DLS) to detect aggregation. For stability, conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring. Contrast with PubChem data logs for batch-specific variations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropane-1-carboxylic acid

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